Oxanamide
Overview
Description
Oxanamide, also known as Quiactin, is an anxiolytic and muscle relaxant . It can produce sedative and hypnotic effects in sufficiently high doses . It has been found to be efficacious in the treatment of anxiety resulting from premenstrual syndrome, menopause, and various other causes, with minimal sedation or other side effects .
Synthesis Analysis
Oxamides can be synthesized using oxalyl chloride and corresponding aniline . The structures of these compounds are determined by mass spectrometry, proton NMR, and infrared spectroscopy as well as X-ray diffraction studies .Molecular Structure Analysis
Oxanamide has a molecular formula of C8H15NO2 . Its molecular weight is 157.21 g/mol . The monoisotopic mass is 157.110275 Da .Physical And Chemical Properties Analysis
Oxanamide has a density of 1.0±0.1 g/cm3 . Its boiling point is 292.2±29.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.2±3.0 kJ/mol . The flash point is 145.8±20.6 °C . The index of refraction is 1.464 . The molar refractivity is 42.1±0.3 cm3 .Scientific Research Applications
Effects on the Central Nervous System : Oxanamide exhibits a spectrum of pharmacological activity similar to mephenesin and related compounds, characterized by central nervous system depression, muscle relaxation, attenuation of the pinna reflex, and antagonism of the convulsant and lethal effects of strychnine. This indicates its potential use as a muscle relaxant drug (Kuhn, Ketteler, & Van Maanen, 1960).
Use in Gynecology : Oxanamide was administered to patients with gynecologic ailments associated with nervous or emotional tension, such as premenstrual tension and menopause. Most patients benefited from its use, indicating its potential as a tranquilizer in gynecology (Woodhull, 1959).
Role in Combustion Characteristics of Propellants : Oxamide, a compound related to Oxanamide, has been studied for its effects on the combustion characteristics of composite solid rocket propellants. This research could be relevant for understanding the role of similar amide-based compounds, including Oxanamide, in such applications (Trache et al., 2015).
Chemical Weed Control in Agriculture : Oxadiazon, a compound similar to Oxanamide, was tested for weed control in groundnuts, showing satisfactory results without adverse effects on the growth of the crops. This suggests potential agricultural applications for related compounds like Oxanamide (Hamdoun, 1976).
Inhibition of Proinflammatory Mediators : Oxatomide, a compound structurally similar to Oxanamide, has been found to inhibit the release of proinflammatory mediators from human basophils and mast cells. This indicates potential anti-inflammatory applications for Oxanamide and related compounds (Patella et al., 1996).
properties
IUPAC Name |
2-ethyl-3-propyloxirane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6-8(4-2,11-6)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLPIVIXQOFTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(O1)(CC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925350 | |
Record name | 2-Ethyl-3-propyloxirane-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxanamide | |
CAS RN |
126-93-2 | |
Record name | Oxanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxanamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-3-propyloxirane-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/050271194T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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